(R)-(-)-2-Butanol, also known as (R)-butan-2-ol, is a chiral secondary alcohol with the molecular formula . It is one of the two enantiomers of 2-butanol, the other being (S)-(+)-2-butanol. This compound is typically encountered as a colorless, flammable liquid that is soluble in water and organic solvents. Its structure features a hydroxyl group (-OH) attached to the second carbon of the butane chain, which imparts its characteristic properties. The compound has various applications in organic synthesis and serves as a precursor for several industrial chemicals, including methyl ethyl ketone .
(R)-(-)-2-Butanol is a flammable liquid (flash point not readily available) and may cause irritation to the skin, eyes, and respiratory system. It is suspected of damaging fertility or the unborn child [].
Several methods can be employed to synthesize (R)-(-)-2-butanol:
(R)-(-)-2-Butanol has diverse applications:
(R)-(-)-2-Butanol shares structural similarities with several other butanol isomers. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-Butanol | CH3(CH2)3OH | Primary alcohol; higher boiling point than 2-butanol |
Isobutanol | (CH3)2CHOH | Branched structure; used as a fuel additive |
Tert-butanol | (CH3)3COH | Tertiary alcohol; less reactive than secondary alcohols |
(S)-(+)-2-butanol | CH3CH(OH)CH2CH3 | Enantiomer of (R)-(-)-2-butanol; different optical activity |
The uniqueness of (R)-(-)-2-butanol lies in its specific stereochemistry, which influences its reactivity and interactions compared to its structural isomers. This stereochemical distinction makes it particularly valuable for applications requiring specific enantiomeric properties .
The study of butan-2-ol dates to the early 20th century, though its enantiomers were not isolated until later. Key milestones include:
While the ABE fermentation focused on n-butanol, advancements in chiral resolution techniques enabled the isolation and characterization of (R)-(-)-butan-2-ol. Early challenges included separating enantiomers from racemic mixtures, a problem addressed by chiral chromatography and cavitand-based systems.
(R)-(-)-Butan-2-ol’s chiral center at the second carbon enables applications in asymmetric catalysis and chiral recognition. Key contributions include:
The (R)-configuration of butan-2-ol is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the chiral center (C2):
Group | Priority | Substituent |
---|---|---|
1 | Highest | Hydroxyl (OH) |
2 | Second | Ethyl (CH₂CH₃) |
3 | Third | Methyl (CH₃) |
4 | Lowest | Hydrogen (H) |
The arrangement of substituents (OH > CH₂CH₃ > CH₃ > H) determines the R configuration. Rotation of plane-polarized light by -13° (neat) confirms its optical activity.
(R)-(-)-Butan-2-ol is a versatile chiral auxiliary in organic synthesis. Notable applications include:
Its use in metabolic engineering highlights its potential as a sustainable biofuel precursor.
Flammable;Irritant